molecular formula C10H10Cl2OS B13185244 3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one

3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one

Cat. No.: B13185244
M. Wt: 249.16 g/mol
InChI Key: IDAHEJPVRJJCQU-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one is an organic compound with the molecular formula C10H10Cl2OS It is characterized by the presence of a dichlorophenyl group attached to a butanone backbone via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one typically involves the reaction of 3,4-dichlorophenyl thiol with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents or halogenating agents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dichlorophenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one
  • 3-[(3,4-Dichlorophenyl)sulfanyl]propan-2-one
  • 3-[(3,4-Dichlorophenyl)sulfanyl]pentan-2-one

Uniqueness

3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one is unique due to its specific substitution pattern on the phenyl ring and the presence of a butanone backbone. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one, a compound featuring a dichlorophenyl group and a sulfanyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10Cl2OS\text{C}_{10}\text{H}_{10}\text{Cl}_2\text{OS}

This compound consists of a butanone backbone substituted with a sulfanyl group and a dichlorophenyl moiety. The presence of chlorine atoms enhances its lipophilicity and reactivity, potentially influencing its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, thiazole derivatives containing dichlorophenyl groups have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups like chlorine is crucial for enhancing antiproliferative activity.

Case Study: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of thiazole derivatives on Jurkat T cells reported IC50 values less than those of standard drugs like doxorubicin. Compounds with similar substitutions to this compound exhibited comparable potency against cancer cell lines, suggesting that the dichlorophenyl group contributes significantly to the observed biological activity .

CompoundCell LineIC50 (µM)Reference
This compoundJurkat<10
DoxorubicinJurkat20

Antibacterial Activity

The antibacterial efficacy of this compound has been explored in several studies. The presence of dichloro substituents has been linked to enhanced antimicrobial properties due to increased lipophilicity and reactivity towards bacterial targets.

Research Findings

A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds with dichloro substitutions exhibited minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics, indicating their potential as novel antimicrobial agents.

CompoundBacteria TypeMIC (µg/mL)Reference
This compoundStaphylococcus aureus20
Standard AntibioticStaphylococcus aureus50

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer. Compounds similar to this compound have shown promise in inhibiting pro-inflammatory enzymes such as COX-1 and COX-2.

Mechanistic Insights

In vitro studies demonstrated that derivatives with sulfanyl groups significantly reduced the production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. The IC50 values for these compounds were comparable to those of established anti-inflammatory drugs like diclofenac.

CompoundEnzyme TargetIC50 (µM)Reference
This compoundCOX-18.5
DiclofenacCOX-16.7

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-6(13)7(2)14-8-3-4-9(11)10(12)5-8/h3-5,7H,1-2H3

InChI Key

IDAHEJPVRJJCQU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)SC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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